flavonoidi 2-fenilbenzofurano

2-Arylbenzofurans are a class of compounds that exhibit diverse biological activities and represent a fascinating subclass within the larger family of flavonoids. These molecules feature a benzofuran skeleton fused to an aromatic ring, often carrying various substituents at the 2-position of the benzofuran moiety. Due to their unique structural features, these derivatives have attracted significant interest for their potential applications in pharmaceuticals and natural product research.

Structurally, 2-arylbenzofurans can vary widely depending on the nature and position of the aryl substituent, which can include a wide range of aromatic rings such as phenyl, naphthyl, or heterocyclic groups. These compounds often display antioxidant, anti-inflammatory, and antimicrobial activities, making them promising candidates for drug discovery and development.

Their structural diversity allows for the fine-tuning of their physicochemical properties and biological activities, enabling researchers to explore a wide array of potential applications in various fields including medicine, agriculture, and cosmetics. Ongoing studies continue to uncover new bioactivities of these compounds, highlighting their importance in both basic research and applied sciences.

| Struttura | Nome chimico | CAS | MF |

|---|---|---|---|

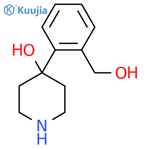

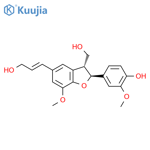

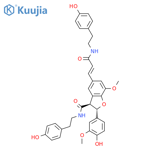

|

5-O-Methylhierochin D | 97465-82-2 | C20H22O6 |

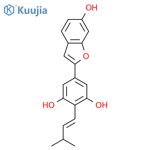

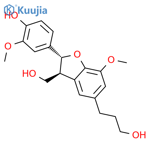

|

5-(6-Hydroxybenzofuran-2-yl)-2-(3-methylbut-1-en-1-yl)benzene-1,3-diol | 936006-11-0 | C19H18O4 |

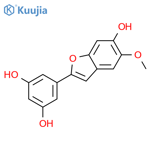

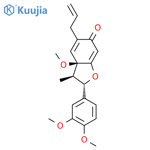

|

Wittifuran X | 1309478-07-6 | C15H12O5 |

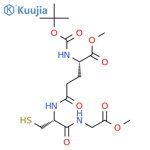

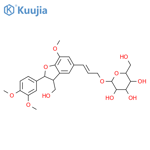

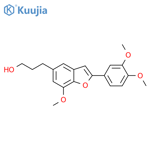

|

â-D-Glucopyranoside,(2E)-3-[(2R,3S)-2-(3,4- dimethoxyphenyl)-2,3-dihydro-3-(hydroxymethyl)- 7-methoxy-5-benzofuranyl]-2- propenyl | 175556-08-8 | C27H34O11 |

|

Grossamide | 80510-06-1 | C36H36N2O8 |

|

(2S,3R)-Dihydrodehydroconiferyl Alcohol | 28199-69-1 | C20H24O6 |

|

(-)-Denudatin B | 87402-88-8 | C21H24O5 |

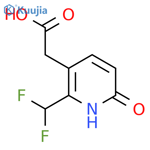

|

ethyl 2-(4-fluorophenyl)-5-hydroxybenzofuran-3-carboxylate | 691856-86-7 | C17H13FO4 |

|

homoegonol | 17375-66-5 | C20H22O5 |

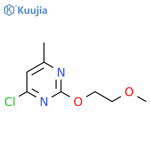

|

4-chloro-2-phenylbenzofuran | 344562-15-8 | C14H9ClO |

Letteratura correlata

-

Kai Zheng,Chang He,Zhao Zhang,Hassan Traboulsi,Javed Mazher,Ali Trabolsi,Lei Fang,Mark A. Olson Polym. Chem., 2020,11, 1806-1819

-

2. C@ZnOnanorod array-based hydrazine electrochemical sensor with improved sensitivity and stabilityJinping Liu,Yuanyuan Li,Jian Jiang,Xintang Huang Dalton Trans., 2010,39, 8693-8697

-

3. Characterization of DcsC, a PLP-independent racemase involved in the biosynthesis of d-cycloserine†David Dietrich,Marco J. van Belkum,John C. Vederas Org. Biomol. Chem., 2012,10, 2248-2254

-

Manuella Cerbelaud,Khaoula Lebdioua,Benoît Crespin,Anne Aimable,Arnaud Videcoq Phys. Chem. Chem. Phys., 2019,21, 23447-23458

-

Jeff E. Prest,Sara J. Baldock,Peter R. Fielden,Nicholas J. Goddard,Bernard J. Treves Brown Analyst, 2002,127, 1413-1419

Fornitori consigliati

-

Taian Jiayue Biochemical Co., LtdFactory Trade Brand reagentsNatura aziendale: Private enterprises

-

Synrise Material Co. Ltd.Factory Trade Brand reagentsNatura aziendale: Private enterprises

-

Shanghai Joy Biotech LtdFactory Trade Brand reagentsNatura aziendale: Private enterprises

-

pengshengyueFactory Trade Brand reagentsNatura aziendale: Private enterprises

-

Enjia Trading Co., LtdFactory Trade Brand reagentsNatura aziendale: Private enterprises

Prodotti consigliati